molecular formula C6H5N3O4 B184610 3,5-Dinitroaniline CAS No. 618-87-1

3,5-Dinitroaniline

Cat. No. B184610
CAS RN: 618-87-1
M. Wt: 183.12 g/mol
InChI Key: MPBZUKLDHPOCLS-UHFFFAOYSA-N
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Description

3,5-Dinitroaniline is a chemical compound with the formula C6H5N3O4 . It belongs to a class of compounds known as dinitroanilines, which are derived from both aniline and dinitrobenzenes . Dinitroanilines are intermediates in the preparation of various industrially important chemicals including dyes and pesticides .


Synthesis Analysis

Dinitroanilines can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia or by acid hydrolysis of 2,4-dinitroacetanilide .


Molecular Structure Analysis

The molecular structure of 3,5-Dinitroaniline consists of a benzene ring with two nitro groups (-NO2) and one amino group (-NH2) attached to it . The molecular weight of 3,5-Dinitroaniline is 183.12 g/mol .


Chemical Reactions Analysis

Dinitroanilines are intermediates in the preparation of various industrially important chemicals including dyes and pesticides . They are also used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers .


Physical And Chemical Properties Analysis

3,5-Dinitroaniline is a yellow to brownish yellow powder . It has a molecular weight of 183.12 g/mol . The compound is explosive and flammable with heat or friction .

Scientific Research Applications

Herbicides

  • Scientific Field : Environmental Science and Agriculture
  • Application Summary : Dinitroanilines are broad-spectrum pre-emergence herbicides currently used for weed control in conventional agriculture . They act specifically on tubulin proteins and inhibit shoot and root growth of plants .
  • Methods of Application : These herbicides are typically applied to the soil before the emergence of weeds. They are absorbed by the roots and shoots of germinating weed seedlings, disrupting their growth .
  • Results or Outcomes : While effective in controlling weeds, there is concern about the potential risk of exposure to non-target organisms. Acute toxicity varies from slightly to high in terrestrial and aquatic species depending on the species-specific ability of tested organisms to adsorb and discharge toxicants .

Research on Herbicide Resistance

  • Scientific Field : Plant Science
  • Application Summary : Dinitroanilines are used in research to understand herbicide resistance mechanisms in weeds . They target tubulin proteins in plants and protists .
  • Methods of Application : This involves applying the herbicides to various weed species and observing the development of resistance .
  • Results or Outcomes : Target-site resistance (TSR) to dinitroaniline herbicides due to point mutations in α-tubulin genes has been confirmed in a few weedy plant species . Non-target-site resistance (NTSR) to dinitroanilines has also been reported .

Safety And Hazards

3,5-Dinitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The 3,5-Dinitroaniline market is anticipated to attain a value pool of US$ 90 billion by 2023-end. Global demand for 3,5-Dinitroaniline is expected to rise at a CAGR of 7.8% to US$ 190 billion in 2033 . The development of new products, the growing demand for intermediates for organic synthesis, and the increasing adoption of sustainable farming practices are driving the demand for 3,5-Dinitroaniline .

properties

IUPAC Name

3,5-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBZUKLDHPOCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044151
Record name 3,5-Dinitroaniline
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Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitroaniline

CAS RN

618-87-1
Record name 3,5-Dinitroaniline
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Record name 3,5-Dinitroaniline
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Record name 3,5-DINITROANILINE
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Record name 3,5-Dinitroaniline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3,5-dinitrobenzoic acid (4.0 g, 18.9 mmol) in a mixture of concentrated sulfuric acid (6 mL), 30% fuming sulfuric acid (18 mL) and CHCl3 (25 mL) was added sodium azide (1.4 g, 21.7 mmol), in small portions. The resulting mixture was heated to reflux (80° C.) for 3 hours and then cooled to 25° C. after which it was poured on ice. An orange solid was isolated after vacuum filtration (3.25 g, 17.7 mmol, 94%). 1H NMR (300 MHz, CDCl3) δ 8.14 (t, J=1.8 Hz, 1H), 7.64 (d, J=1.8 Hz, 2H), 4.39 (s (br), 2H); 13C NMR (75 MHz, CDCl3) δ 151.9, 150.1, 113.1, 105.2; HRMS (ESI) Calculated for C6H4N3O4 [M−H]−: 182.0195. Found: 182.0207. m.p.: 113.1° C.
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4 g
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6 mL
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18 mL
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25 mL
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1.4 g
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Synthesis routes and methods III

Procedure details

The 3,5-dinitrobenzoyl azide thus obtained (5 g., 0.021 mol) was heated gently in 20 ml. of concentrated sulfuric acid until nitrogen evolution was complete. The resulting solution was poured over 200 ml. of ice/water and then made basic to pH 10 with concentrated aqueous ammonia solution. The solid was filtered to give 3,5-dinitroaniline.
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Synthesis routes and methods IV

Procedure details

3,5-Dinitrobenzoic acid (7, Aldrich) (106.1 grams, 0.50 mole) was dissolved in 400 milliliters of 23 to 24% oleum. Dichloroethane (480 milliliters) was added to this solution. Sodium azide (37 grams, 0.57 mole) was added in portions with stirring while maintaining the temperature below 25° C. The mixture was heated under reflux for 4 hours and allowed to cool to room temperature. The dichloroethane was removed by decantation, and the remaining mixture was poured over 9 liters of ice mixed with water. The yellow solid which separated was filtered, washed with water, and air dried to afford 80.5 grams (87.9%) of 8 with a melting point of 158° to 162° C.; literature: melting point of 162° to 163° C. (Reference 10). IR (KBr) 3335 (d, NHz), 3035, 1615 (C=O), 1575, 1525, 1440, 1325, 1090, 1050, 990, 915, 880, 810 and 730 cm -1.
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106.1 g
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Yield
87.9%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dinitroaniline
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3,5-Dinitroaniline
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3,5-Dinitroaniline
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3,5-Dinitroaniline
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3,5-Dinitroaniline
Reactant of Route 6
3,5-Dinitroaniline

Citations

For This Compound
972
Citations
WH van der Schalie - Techn report, 1983 - apps.dtic.mil
The toxicity to freshwater aquatic organisms of three compounds formed during the continuous manufacturing process for 2, 4, 6-trinitrotoluene TNT was determined. The compounds …
Number of citations: 17 apps.dtic.mil
JJ Blanksma, G Verberg - Recueil des Travaux Chimiques des …, 1934 - Wiley Online Library
… Bromination of 3 : 5-dinitroacetanilide in acetic acid solution at looo furnished a small quantity of 2-bromo-3 : 5-dinitroaniline while the remainder of the 3 : 5-dinitroacetanilide was …
Number of citations: 13 onlinelibrary.wiley.com
C Glidewell, D Cannon, A Quesada, JN Low… - … Section C: Crystal …, 2001 - scripts.iucr.org
Molecules of 1,3-diamino-4-nitrobenzene, C6H7N3O2, are linked by N—H⋯O hydrogen bonds [N⋯O 2.964 (2) and 3.021 (2) Å; N—H⋯O 155 and 149] into (4,4) nets. In 3,5-…
Number of citations: 13 scripts.iucr.org
WR Mitchell, WH Dennis, EP Burrows - AD A116651, US Army Medical …, 1982 - apps.dtic.mil
The microbial degradation of 1, 3-dinitrobenzene was complete or near complete in Tennessee River water but not in all other environmental water sources tested. Microorganisms from …
Number of citations: 11 apps.dtic.mil
JJ Blanksma, G Verberg - Recueil des Travaux Chimiques des …, 1934 - Wiley Online Library
… The latter was prepared by condensing 3 g of 3 : 5-dinitroaniline in benzene solution with 1.4 g of ethyl isocyanate in a sealed tube at 120, the reaction being represented thus: …
Number of citations: 1 onlinelibrary.wiley.com
PC Chen, SC Tzeng, FM Chang - Computers & chemistry, 1999 - Elsevier
The molecular structures of six positional dinitroaniline isomers and six positional trinitroaniline isomers were calculated by a density functional theory of the Becke’s three-parameter …
Number of citations: 4 www.sciencedirect.com
PM Krämer, S Forster, E Kremmer - Analytical and bioanalytical chemistry, 2008 - Springer
The development and characterization of one rat monoclonal antibody (mAb) for 2,4-dinitroaniline and of two rat mAbs for 2,6-dinitroaniline are described. With the immunization of rats …
Number of citations: 7 link.springer.com
RR Perrotta, DE Falvey - Journal of Physical Organic Chemistry, 2013 - Wiley Online Library
Anilide anions derived from deprotonation of 4‐nitroaniline and 3,5‐dinitroaniline were examined by using DFT calculations, as well as ultraviolet and 1 H NMR experiments. The …
Number of citations: 3 onlinelibrary.wiley.com
JC Roberts, K Selby - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… Direct dialkylation of the amino-group of 3 : 5-dinitroaniline … We found that 3 : 5-dinitroaniline would not react with toluene… a mixture of 3 : 5-dinitroaniline (0.6 rnol.) and 3 : 5-dinitroaniline …
Number of citations: 9 pubs.rsc.org
AK Shakhnes, SS Vorob'ev, SA Shevelev - Russian chemical bulletin, 2006 - Springer
A method was developed for successive selective reduction of one, two, or three nitro groups in 1,3,5-trinitrobenzene with hydrazine hydrate in the presence of iron chloride and …
Number of citations: 11 link.springer.com

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